molecular formula C14H15N3O2 B2693391 11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034372-21-7

11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2693391
CAS No.: 2034372-21-7
M. Wt: 257.293
InChI Key: CRVPERQOILYNSG-UHFFFAOYSA-N
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Description

11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene is a complex organic compound that features a unique tricyclic structure incorporating a furan ring and a triazine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves a multi-step process. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile . This reaction forms a six-membered ring and requires heat. The specific conditions for the synthesis of this compound would involve the use of a suitable diene and dienophile, along with appropriate catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazine moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazine moiety would yield amines.

Scientific Research Applications

11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxylic acid share the furan ring structure.

    Triazine derivatives: Compounds like melamine and cyanuric acid share the triazine moiety.

Uniqueness

What sets 11-(furan-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene apart is its tricyclic structure, which combines both furan and triazine rings. This unique arrangement provides distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

furan-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(10-4-7-19-9-10)16-5-6-17-13(8-16)11-2-1-3-12(11)15-17/h4,7,9H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVPERQOILYNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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